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Introduction
REV 5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a

potent and orally active dual inhibitor of 5-lipoxygenase (5-LO) and a competitive antagonist of

the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] This dual mechanism of action positions

REV 5901 as a significant molecule in the study of inflammatory and respiratory diseases,

where the leukotriene pathway plays a crucial role.[3][4] Leukotrienes are potent lipid mediators

derived from arachidonic acid that are involved in the pathophysiology of asthma, allergic

rhinitis, and other inflammatory conditions.[5] By inhibiting the production of leukotrienes via 5-

LO inhibition and blocking the action of existing cysteinyl leukotrienes at their receptor, REV
5901 offers a comprehensive approach to modulating this critical inflammatory pathway. This

technical guide provides an in-depth overview of the discovery, a proposed synthesis process,

and the pharmacological data of REV 5901, intended for researchers and professionals in the

field of drug development.

Discovery of REV 5901
The discovery of REV 5901 emerged from research efforts in the 1980s aimed at developing

novel anti-inflammatory and anti-asthmatic agents by targeting the leukotriene pathway.

Scientists were exploring compounds that could either inhibit the 5-lipoxygenase enzyme,

which is responsible for the synthesis of all leukotrienes, or block the receptors through which

leukotrienes exert their pro-inflammatory and bronchoconstrictive effects.
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The development of REV 5901 was part of a broader medicinal chemistry endeavor to identify

molecules with a dual-action profile. The rationale was that a single compound capable of both

suppressing leukotriene synthesis and antagonizing their receptors would offer a more potent

and comprehensive therapeutic effect compared to agents with a single mechanism of action.

The chemical structure of REV 5901, featuring a quinoline moiety linked to a substituted

benzylic alcohol, was likely the result of structure-activity relationship (SAR) studies aimed at

optimizing potency and oral bioavailability. The identification of its dual activity as both a 5-LO

inhibitor and a CysLT1 receptor antagonist marked a significant step in the development of

leukotriene-modifying drugs.

Synthesis of REV 5901
While a detailed, step-by-step synthesis of REV 5901 is not readily available in the public

domain, a plausible synthetic route can be proposed based on established organic chemistry

principles and the synthesis of structurally related quinoline-containing leukotriene antagonists.

The proposed synthesis involves two key stages: the preparation of the key intermediate, 3-(2-

quinolinylmethoxy)benzaldehyde, followed by a Grignard reaction to introduce the pentyl

alcohol moiety.

Proposed Synthetic Pathway:
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Stage 1: Synthesis of 3-(2-quinolinylmethoxy)benzaldehyde Stage 2: Grignard Reaction and Formation of REV 5901

3-Hydroxybenzaldehyde

3-(2-Quinolinylmethoxy)benzaldehyde

Williamson Ether Synthesis
(e.g., K2CO3, Acetone)

2-(Chloromethyl)quinoline

REV 5901
(α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol)

Grignard Reaction
(Dry Ether, then H3O+ workup)

1-Bromopentane

Pentylmagnesium Bromide
(Grignard Reagent)

Formation of Grignard Reagent
(Dry Ether)

Magnesium

Click to download full resolution via product page

Proposed synthetic pathway for REV 5901.

Stage 1: Synthesis of 3-(2-quinolinylmethoxy)benzaldehyde

The synthesis would likely begin with a Williamson ether synthesis. 3-Hydroxybenzaldehyde

would be deprotonated with a mild base such as potassium carbonate in an appropriate solvent

like acetone. The resulting phenoxide would then react with 2-(chloromethyl)quinoline to form

the ether linkage, yielding 3-(2-quinolinylmethoxy)benzaldehyde.

Stage 2: Grignard Reaction to form REV 5901

In the second stage, a Grignard reagent, pentylmagnesium bromide, would be prepared by

reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether. This Grignard

reagent would then be added to the previously synthesized 3-(2-
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quinolinylmethoxy)benzaldehyde. The nucleophilic pentyl group of the Grignard reagent attacks

the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a dilute acid (e.g.,

aqueous HCl) would protonate the resulting alkoxide to yield the final product, REV 5901, as a

racemic mixture.

Pharmacological Data
The following tables summarize the key quantitative pharmacological data for REV 5901,

highlighting its dual activity.

Table 1: In Vitro Activity of REV 5901
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Parameter Species
Tissue/Cell
Type

Value Reference

Leukotriene D4

Receptor

Antagonism

Ki vs. [3H]-LTD4

binding
Guinea Pig

Lung

Membranes
0.7 µM [1]

Kb vs. LTD4-

induced

contraction

Guinea Pig
Parenchymal

Strips
~3 µM [1]

Kb vs. LTC4-

induced

contraction

Guinea Pig
Parenchymal

Strips
~3 µM [1]

Kb vs. LTE4-

induced

contraction

Guinea Pig
Parenchymal

Strips
~3 µM [1]

5-Lipoxygenase

Inhibition

IC50 vs. A23187-

induced LTB4

generation

Canine Neutrophils ~2.5 µM [4]

IC50 vs. antigen-

induced iLTD4

release

Guinea Pig Lung 9.6 ± 2.9 µM [5]

IC50 vs. antigen-

induced iLTB4

release

Guinea Pig Lung 13.5 ± 2.2 µM [5]

IC50 vs.

ionophore-

induced peptide

leukotriene

release

Human Lung 11.7 ± 2.2 µM [5]
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IC50 vs.

ionophore-

induced iLTB4

release

Human Lung 10.0 ± 1.1 µM [5]

Other In Vitro

Data

IC50 vs.

spasmogenic

effects of

peptide-

leukotrienes

In Vitro ~0.1 µM [4]

IC50 cell viability Mouse
CT26CL25 colon

carcinoma cells
30 µM [3]

Table 2: In Vivo Activity of REV 5901

Model Species Effect Dosage Reference

LTD4-induced

bronchoconstricti

on

Guinea Pig
Substantial

inhibition
10-30 mg/kg, i.v. [1]

Myocardial

infarction
Dog

Reduction in

infarct size from

56.6 ± 2% to

28.6 ± 3.7% of

the hypoperfused

zone

10 + 2 mg/kg i.v. [4]

Mechanism of Action: Signaling Pathways
REV 5901 exerts its effects by intervening at two key points in the leukotriene signaling

cascade.
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Leukotriene Synthesis Pathway
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Mechanism of action of REV 5901.
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As illustrated, REV 5901 inhibits the 5-lipoxygenase enzyme, thereby blocking the conversion

of arachidonic acid to leukotriene A4, the common precursor for all leukotrienes. Additionally, it

acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl

leukotrienes (LTC4, LTD4, and LTE4) and subsequent downstream signaling that leads to

inflammatory responses.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as representative

protocols.

1. Leukotriene D4 Receptor Binding Assay (Guinea Pig Lung Membranes)

Objective: To determine the binding affinity (Ki) of REV 5901 for the LTD4 receptor.

Protocol:

Membrane Preparation: Guinea pig lungs are homogenized in ice-cold Tris-HCl buffer (50

mM, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei

and cell debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes

to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay

buffer.

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-

LTD4 (a radiolabeled form of LTD4) and varying concentrations of REV 5901 in a buffer

containing Tris-HCl, MgCl2, and CaCl2.

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 30

minutes) to allow binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid vacuum filtration

through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound

[3H]-LTD4.

Quantification: The radioactivity retained on the filters (representing bound [3H]-LTD4) is

measured by liquid scintillation counting.
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Data Analysis: The concentration of REV 5901 that inhibits 50% of the specific binding of

[3H]-LTD4 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

2. 5-Lipoxygenase Inhibition Assay (A23187-induced LTB4 Generation in Canine Neutrophils)

Objective: To determine the inhibitory potency (IC50) of REV 5901 on 5-lipoxygenase

activity.

Protocol:

Neutrophil Isolation: Neutrophils are isolated from canine whole blood using density

gradient centrifugation.

Pre-incubation: The isolated neutrophils are pre-incubated with varying concentrations of

REV 5901 or vehicle control for a short period (e.g., 15 minutes) at 37°C.

Stimulation: Leukotriene synthesis is initiated by the addition of the calcium ionophore

A23187 and arachidonic acid.

Incubation: The cells are incubated at 37°C for a specified time (e.g., 10 minutes) to allow

for LTB4 production.

Termination and Extraction: The reaction is stopped by the addition of a cold solvent (e.g.,

methanol). The samples are then acidified, and the lipids are extracted with an organic

solvent (e.g., ethyl acetate).

Quantification: The amount of LTB4 produced is quantified using a specific and sensitive

method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance

liquid chromatography (HPLC).

Data Analysis: The concentration of REV 5901 that inhibits 50% of the A23187-induced

LTB4 generation (IC50) is calculated.

Conclusion
REV 5901 is a well-characterized dual-acting leukotriene modulator with potent inhibitory

effects on both 5-lipoxygenase and the CysLT1 receptor. Its discovery was a key development
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in the quest for more effective anti-inflammatory and anti-asthmatic therapies. The

pharmacological data clearly demonstrate its efficacy in both in vitro and in vivo models. While

a specific, publicly available synthesis protocol is not detailed, a plausible and efficient

synthetic route can be readily devised based on established chemical principles. This technical

guide provides a comprehensive overview of REV 5901 for researchers and drug development

professionals, serving as a valuable resource for further investigation and development in the

field of inflammatory disease therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663037?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

